molecular formula C13H8BrNO B1291830 2-(4-Bromophenoxy)benzonitrile CAS No. 330793-13-0

2-(4-Bromophenoxy)benzonitrile

Cat. No. B1291830
CAS RN: 330793-13-0
M. Wt: 274.11 g/mol
InChI Key: QTPCNKOBARGZNB-UHFFFAOYSA-N
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Description

“2-(4-Bromophenoxy)benzonitrile” is a chemical compound with the molecular formula C13H8BrNO and a molecular weight of 274.12 . It is used for research purposes .


Synthesis Analysis

The synthesis of benzonitriles, including “2-(4-Bromophenoxy)benzonitrile”, can be achieved via various methods. One such method involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another method involves the amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenoxy)benzonitrile” can be represented by the InChI code 1S/C13H8BrNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H . The structure has been confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and LC-MS .


Physical And Chemical Properties Analysis

“2-(4-Bromophenoxy)benzonitrile” is a solid at room temperature . It has a molecular weight of 274.12 .

Scientific Research Applications

Coordination Chemistry

2-(4-Bromophenoxy)benzonitrile has been used in the synthesis of a coordination polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide . The coordination compound [NiCl2L(2-PrOH)]n (where L is 2-(4-bromophenoxy)acetohydrazide; 2-PrOH is isopropanol) was obtained for the first time . The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .

Pharmaceutical Research

Drugs in the hydrazide functional group are an important category within antituberculosis, antibacterial, antifungal, and antimicrobial pharmaceuticals . Hydrazides are considered key intermediates and valuable starting materials for synthesizing novel biologically active derivatives . For example, hydrazide derivatives containing an aromatic fragment exhibit antibacterial and antifungal activities, the extent of which depends on the nature of the substituent attached to the benzene ring .

Antiviral Activity

Benzotriazole-N-substituted acetohydrazide derivatives exhibit potent antiviral activity, characterized by their pronounced binding affinity and effective inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) .

Material Science

2-(4-Bromophenoxy)benzonitrile can be used in the field of material science . It can be used as a precursor or intermediate in the synthesis of other complex compounds .

Chemical Synthesis

2-(4-Bromophenoxy)benzonitrile can be used in various chemical synthesis processes . It can be used as a building block in the synthesis of various organic compounds .

Chromatography

2-(4-Bromophenoxy)benzonitrile can be used in chromatography, a laboratory technique for the separation of mixtures .

Analytical Chemistry

2-(4-Bromophenoxy)benzonitrile can be used in analytical chemistry for the analysis and identification of complex chemical structures .

Crystallography

The crystal structure of 2-(4-Bromophenoxy)benzonitrile derivatives can be studied using X-ray crystallography . This can provide valuable insights into the molecular structure and bonding of the compound .

Safety and Hazards

“2-(4-Bromophenoxy)benzonitrile” is considered hazardous. It is harmful if swallowed or in contact with skin . Therefore, it is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-(4-bromophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPCNKOBARGZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenoxy)benzonitrile

Synthesis routes and methods I

Procedure details

A mixture of 2-fluorobenzonitrile (28.8 g), 4-bromophenol (36.9 g), potassium carbonate (58.9 g) and dimethylformamide (30 ml) was heated with stirring under nitrogen at 120° C. for 5 hours. The mixture was allowed to stand overnight at ambient temperature and then partitioned between ethyl acetate and water. The organic layer was separated, washed, dried and evaporated to give an oil which solidified on standing. The solid was triturated with petroleum ether b.p. 40-60° C. and filtered to give 2-(4-bromophenoxy)benzonitrile.
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28.8 g
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36.9 g
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58.9 g
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30 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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